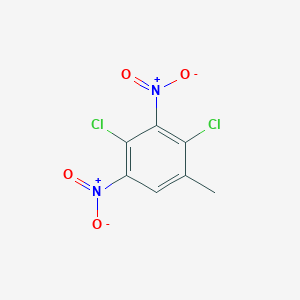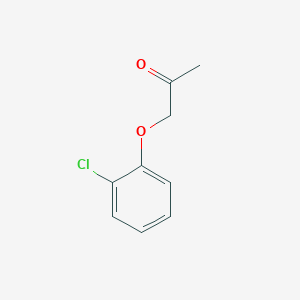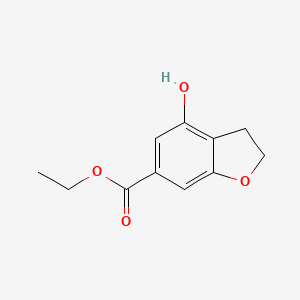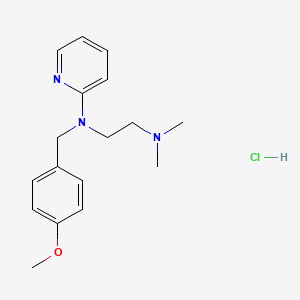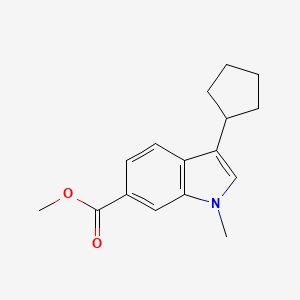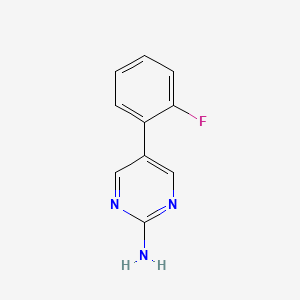
5-(2-Fluorophenyl)pyrimidin-2-amine
Overview
Description
5-(2-Fluorophenyl)pyrimidin-2-amine is a heterocyclic aromatic compound that contains both nitrogen and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Fluorophenyl)pyrimidin-2-amine typically involves the reaction of 2-fluorobenzaldehyde with guanidine in the presence of a base. The reaction proceeds through a cyclization process to form the pyrimidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 60°C to 100°C.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-(2-Fluorophenyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids.
Major Products:
Substitution Reactions: Alkylated or acylated derivatives.
Oxidation and Reduction: Various oxidized or reduced forms of the compound.
Coupling Reactions:
Scientific Research Applications
5-(2-Fluorophenyl)pyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(2-Fluorophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The presence of the fluorine atom enhances its binding affinity and selectivity, making it a valuable compound in medicinal chemistry.
Comparison with Similar Compounds
- 2-Amino-5-(4-fluorophenyl)-pyrimidine
- 2-Amino-5-(2-chlorophenyl)-pyrimidine
- 2-Amino-5-(2-bromophenyl)-pyrimidine
Comparison: 5-(2-Fluorophenyl)pyrimidin-2-amine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its chemical reactivity. Compared to its chlorinated or brominated analogs, the fluorinated compound often exhibits higher stability and selectivity in biological systems.
Properties
Molecular Formula |
C10H8FN3 |
|---|---|
Molecular Weight |
189.19 g/mol |
IUPAC Name |
5-(2-fluorophenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C10H8FN3/c11-9-4-2-1-3-8(9)7-5-13-10(12)14-6-7/h1-6H,(H2,12,13,14) |
InChI Key |
KNUXQTMCNJNKIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=C(N=C2)N)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

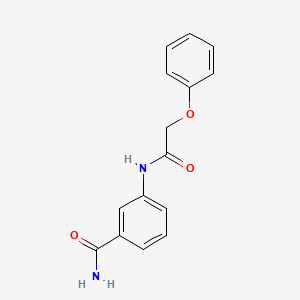
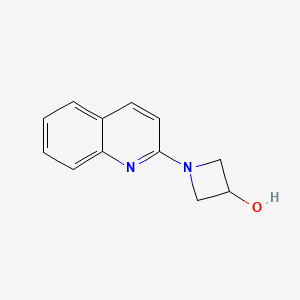
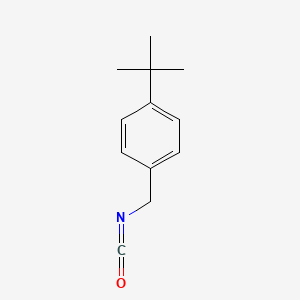
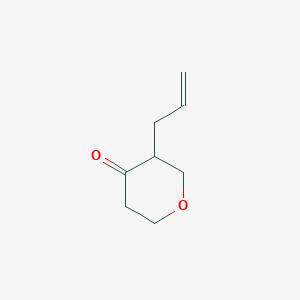
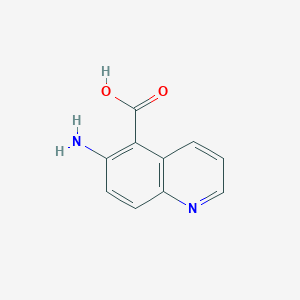

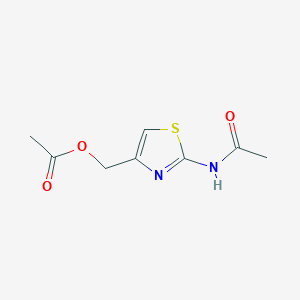
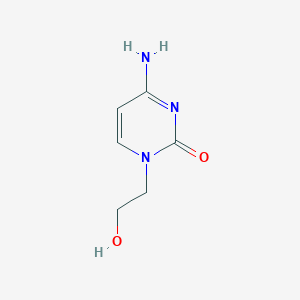
![5,6-Dichloro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B8735363.png)
